![molecular formula C52H55N4O2+ B8249946 DBCO-Cyanine7](/img/structure/B8249946.png)
DBCO-Cyanine7
Overview
Description
DBCO-Cyanine7 is a water-soluble NIR fluorescent dye with a cycloalkyne moiety . It is used for the conjugation with azides by means of copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) . The Azodibenzocyclooctyne (DBCO or ADIBO) fragment is a stable but active cycloalkyne that reacts very rapidly with azides .
Molecular Structure Analysis
DBCO-Cyanine7 has a molecular weight of 768.03 . Its InChI code is 1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1
.
Chemical Reactions Analysis
DBCO-Cyanine7 is involved in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The DBCO fragment is a stable but active cycloalkyne that reacts very rapidly with azides . There is also mention of efficient acid-promoted rearrangement and silver-catalyzed amidation of DBCO, which alters its click reactivity robustly .
Physical And Chemical Properties Analysis
DBCO-Cyanine7 is a dark green solid . It has good solubility in DMF, DMSO, and DCM . Its molecular weight is 885.62 . The excitation/absorption maximum is at 750 nm, and the emission maximum is at 773 nm .
Scientific Research Applications
1. Biomarker Development
A study by Lohar et al. (2018) highlights the use of a cyanide-selective chemosensor based on chromone containing benzothiazole groups for detecting cyanide ions. This is significant for biomarker development in aqueous media (Lohar, Dhara, Roy, Sinha Babu, & Chattopadhyay, 2018).
2. Bioorthogonal Chemistry
Zhang et al. (2018) report on a site-selective cysteine-cyclooctyne conjugation reaction, demonstrating the utility of DBCO-tag in accelerating thiol-yne reactions in aqueous conditions, which is critical for bioorthogonal chemistry applications (Zhang, Dai, Vinogradov, Gates, & Pentelute, 2018).
3. Cell Imaging and Tracking
Shi et al. (2020) discuss the manipulation of click reactivity of dibenzoazacyclooctynes (DBCO) for peptide/protein modification. This application is vital in cell imaging and tracking, especially for targeted conjugation of antibodies (Shi, Tang, Ao, Yu, Liu, Tang, Jiang, Ren, Huang, Yang, & Huang, 2020).
4. Fluorescence Labeling Strategy
Song et al. (2020) developed an in-situ one-step fluorescence labeling strategy for exosomes via bioorthogonal click chemistry, enhancing labeling efficiency and biocompatibility for in vitro and in vivo imaging (Song, Shim, Lim, Moon, Yang, Kim, Hong, Yoon, Kim, Hwang, & Kim, 2020).
5. Synthesis of Natural Products
Gong and RajanBabu (2013) explored the synthesis of dibenzocyclooctadienes (DBCOD), a class of natural products with diverse biological activities. This represents the application of DBCO in the field of natural product synthesis (Gong & RajanBabu, 2013).
6. Chemosensor Development
Research by Sun et al. (2016) on chemosensors based on cyanine platforms discusses the advances made in detection performance through incorporation of chemosensors into nanoparticles, crucial for the development of sensitive and selective chemosensors (Sun, Guo, Hu, Fan, & Peng, 2016).
properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMLXOTDZBDAP-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H55N4O2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-Cyanine7 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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